molecular formula C9H6F4O2S B8287471 Benzoic acid, 3-fluoro-4-(methylthio)-2-(trifluoromethyl)-

Benzoic acid, 3-fluoro-4-(methylthio)-2-(trifluoromethyl)-

Cat. No. B8287471
M. Wt: 254.20 g/mol
InChI Key: KBLMKBYHHPNGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-fluoro-4-(methylthio)-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H6F4O2S and its molecular weight is 254.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3-fluoro-4-(methylthio)-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3-fluoro-4-(methylthio)-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzoic acid, 3-fluoro-4-(methylthio)-2-(trifluoromethyl)-

Molecular Formula

C9H6F4O2S

Molecular Weight

254.20 g/mol

IUPAC Name

3-fluoro-4-methylsulfanyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O2S/c1-16-5-3-2-4(8(14)15)6(7(5)10)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

KBLMKBYHHPNGQL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)C(=O)O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.0 g (72.98 mmol) of 1-bromo-3-fluoro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene were dissolved in 275 ml of absolute diethyl ether and cooled to −78° C. 54.8 ml (87.59 mmol) of a 1.6M solution of n-butyllithium in hexane were slowly added dropwise, and the resulting solution was stirred at −78° C. for 60 minutes. The reaction mixture was then added to freshly ground dry ice and slowly warmed to RT. Water was added, and the reaction mixture was made alkaline using 2M NaOH solution and washed with diethyl ether. The aqueous phase was then acidified with 51M HCl solution, causing the product to precipitate. The precipitate was filtered off with suction and dried under reduced pressure.
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